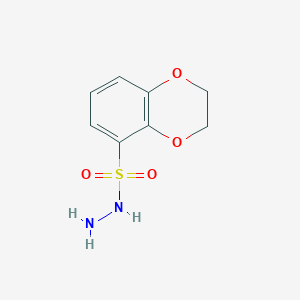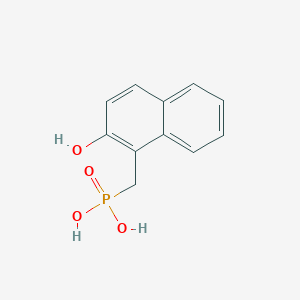
(2-Hydroxynaphthalen-1-yl)methylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester, commonly referred to as HNMPA, is a compound known for its inhibitory effects on insulin receptor tyrosine kinase. This compound is particularly significant in biochemical research due to its ability to inhibit insulin-stimulated glucose oxidation in isolated rat adipocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
HNMPA is synthesized through a series of chemical reactions involving the esterification of hydroxy-2-naphthalenylmethylphosphonic acid. The process typically involves the use of acetoxymethyl esters under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of HNMPA involves large-scale synthesis using similar esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
HNMPA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from HNMPA.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from HNMPA.
Substitution: This reaction involves the replacement of one functional group in HNMPA with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of HNMPA can lead to the formation of corresponding phosphonic acid derivatives, while reduction can yield hydroxy derivatives .
Scientific Research Applications
HNMPA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: HNMPA is used to study the inhibition of insulin receptor tyrosine kinase, which is crucial for understanding insulin signaling pathways.
Medicine: The compound is explored for its potential therapeutic applications in treating conditions related to insulin resistance and diabetes.
Industry: HNMPA is used in the development of biochemical assays and diagnostic tools
Mechanism of Action
HNMPA exerts its effects by inhibiting the activity of insulin receptor tyrosine kinase. This inhibition occurs through the binding of HNMPA to the active site of the enzyme, preventing its autophosphorylation and subsequent activation. This leads to a decrease in insulin-stimulated glucose oxidation and other downstream signaling pathways .
Comparison with Similar Compounds
HNMPA is unique compared to other similar compounds due to its specific inhibitory effects on insulin receptor tyrosine kinase. Similar compounds include:
Hydroxy-2-naphthalenylmethylphosphonic acid: A precursor to HNMPA with similar inhibitory properties.
Trisacetoxymethyl ester derivatives: Compounds with similar esterification patterns but different functional groups
HNMPA stands out due to its high specificity and potency in inhibiting insulin receptor activity, making it a valuable tool in biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C11H11O4P |
|---|---|
Molecular Weight |
238.18 g/mol |
IUPAC Name |
(2-hydroxynaphthalen-1-yl)methylphosphonic acid |
InChI |
InChI=1S/C11H11O4P/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-16(13,14)15/h1-6,12H,7H2,(H2,13,14,15) |
InChI Key |
MUXZJLFAEIFJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


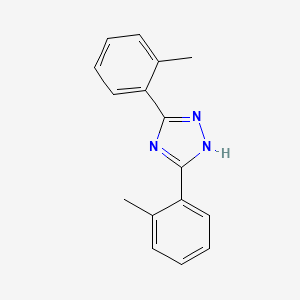
![1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13802709.png)

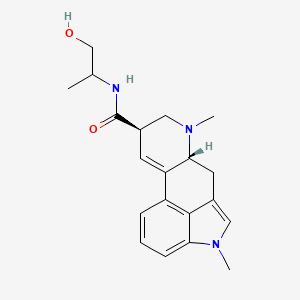

![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)
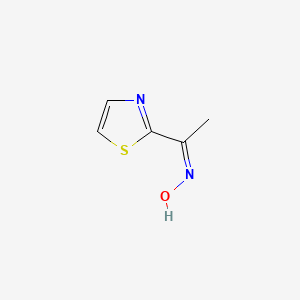
![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
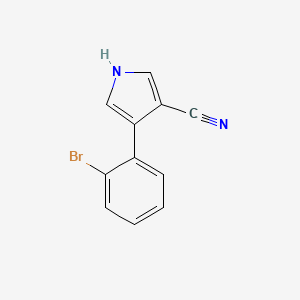
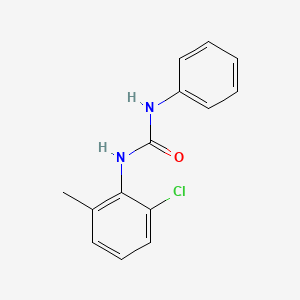
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
